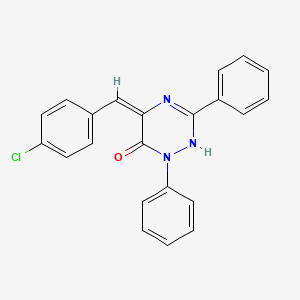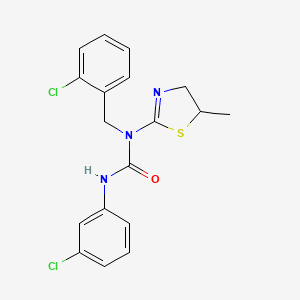![molecular formula C16H16N2O3 B11537698 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11537698.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide is a chemical compound with the following structural formula:
C16H16N2O3
This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry due to their ability to form stable complexes with transition metal ions. Schiff base complexes are also relevant in bioinorganic chemistry, where they serve as models for biologically important species .
Preparation Methods
The synthetic route for N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide involves the condensation of an appropriate substituted hydrazine/hydrazide with an aldehyde or ketone. The reaction typically occurs in solvents like ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid. Specific conditions and reagents may vary, but the general process follows the formation of an azomethine –NHN=CH– proton bond.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified aromatic rings.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: As a ligand in coordination chemistry studies.
Biology: Potential use in enzyme inhibition studies.
Medicine: Investigation of pharmacological properties.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, further research could involve comparing this compound’s properties, reactivity, and applications with other related hydrazones.
Remember that scientific advancements continually expand our understanding of compounds like N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide, and ongoing studies contribute to their broader significance.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11-5-3-6-12(9-11)16(20)18-17-10-13-7-4-8-14(21-2)15(13)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
PLBWFBQDQGJMBT-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11537626.png)
![9,10,11,15-Tetrahydro-9,10-dimethyl-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione](/img/structure/B11537631.png)
![O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11537637.png)

![N-{(2E,5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B11537648.png)

![2-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11537663.png)
![N-(4-Chlorophenyl)-2-((phenylsulfonyl)[3-(trifluoromethyl)phenyl]amino)acetamide](/img/structure/B11537665.png)
![2,4-dibromo-6-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11537669.png)
![Carbamic acid, N-[1,1-bis(trifluoromethyl)propyl]-, 4-cyclohexylphenyl ester](/img/structure/B11537670.png)
![(E)-N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine](/img/structure/B11537673.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537705.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11537708.png)
![N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11537715.png)
